molecular formula C11H19N B8368898 2-(2,4,4-Trimethylcyclopentyl)-propanenitrile

2-(2,4,4-Trimethylcyclopentyl)-propanenitrile

Cat. No. B8368898
M. Wt: 165.27 g/mol
InChI Key: VPNUNBAFCAOPQM-UHFFFAOYSA-N
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Patent
US08592360B2

Procedure details

A solution containing 1 equivalent of 2-(2,4,4-trimethyl-cyclopentyl)acrylonitrile 5 in toluene and 5% by weight of 5% palladium-on-charcoal is placed in an autoclave, under 20 bar of hydrogen, at 40° C. At the end of the reaction, the autoclave is purged with nitrogen and the solution is filtered through celite. The filtrate is concentrated. The crude product, obtained in the form of four diastereomers in proportions of 8:18:22:52, is purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][C:5]([CH3:8])([CH3:7])[CH2:4][CH:3]1[C:9](=[CH2:12])[C:10]#[N:11].[H][H]>C1(C)C=CC=CC=1.[Pd]>[CH3:1][CH:2]1[CH2:6][C:5]([CH3:7])([CH3:8])[CH2:4][CH:3]1[CH:9]([CH3:12])[C:10]#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CC(C1)(C)C)C(C#N)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
the autoclave is purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the solution is filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1C(CC(C1)(C)C)C(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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